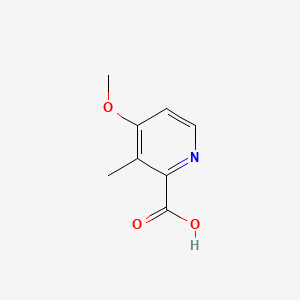

4-Methoxy-3-methylpicolinic acid

Description

4-Methoxy-3-methylpicolinic acid (CAS No. 1211583-53-7) is a substituted picolinic acid derivative featuring a methoxy group at the 4-position and a methyl group at the 3-position on the pyridine ring. This compound is of interest in pharmaceutical and agrochemical research due to the electronic and steric effects imparted by its substituents, which influence reactivity, solubility, and biological activity .

Properties

IUPAC Name |

4-methoxy-3-methylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-5-6(12-2)3-4-9-7(5)8(10)11/h3-4H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJMADWMAKBONLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001257925 | |

| Record name | 4-Methoxy-3-methyl-2-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001257925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211583-53-7 | |

| Record name | 4-Methoxy-3-methyl-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211583-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-3-methyl-2-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001257925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3-methylpicolinic acid typically involves the following steps:

Starting Material: The synthesis begins with 3-methylpyridine.

Carboxylation: The final step involves the carboxylation of the pyridine ring to introduce the carboxylic acid group, which can be done using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis, to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-3-methylpicolinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The methoxy and methyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products:

Oxidation: Formation of oxides and ketones.

Reduction: Formation of alcohols and aldehydes.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Methoxy-3-methylpicolinic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a ligand in drug design.

Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-methylpicolinic acid involves its interaction with specific molecular targets. The methoxy and methyl groups on the pyridine ring influence its binding affinity and reactivity. The compound can act as a ligand, forming complexes with metal ions and other biomolecules, thereby modulating their activity and function.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituted Picolinic Acids with Methoxy and Hydroxy Groups

Key Compounds:

- 4-Hydroxy-5-methylpicolinic acid (CAS 138569-60-5, Similarity: 0.92): Replaces the methoxy group with a hydroxy group at the 4-position.

- 3-Hydroxy-4-methoxypicolinic acid (CAS 210300-09-7): Introduces a hydroxy group at the 3-position, altering tautomerization behavior and metal-chelating properties .

Impact of Substituents :

Methyl-Substituted Derivatives

Key Compounds:

- 4-Methoxy-3,5-dimethylpicolinic acid (CAS 1261994-86-8, Similarity: 0.91): Adds a methyl group at the 5-position, increasing steric hindrance. This reduces reactivity in electrophilic substitution reactions but improves metabolic stability .

- 5-Methylpyridine-2,3-dicarboxylic acid (CAS 53636-65-0, Similarity: 0.80): Features dual carboxylic acid groups, significantly lowering logP (estimated −0.5) and enhancing metal coordination .

Structural Effects :

Ester and Carbonyl Derivatives

Key Compounds:

- 4-(Methoxycarbonyl)picolinic acid (CAS 24195-03-7, Similarity: 0.92): Replaces the methyl group with a methoxycarbonyl moiety. The ester group increases molecular weight (181.15 g/mol) and introduces a hydrolyzable site, useful in prodrug design .

- Methyl 5-methoxy-3-methylpicolinate (CAS 1315361-13-7, Similarity: 0.92): Esterification of the carboxylic acid reduces polarity (logP ~1.8) and improves bioavailability .

Functional Group Trade-offs :

Halogenated and Difluoromethoxy Analogs

Key Compounds:

- 4-Chloro-5-methylpicolinic acid (CAS 882679-14-3, Similarity: 0.90): Chlorine substitution increases electronegativity, enhancing acidity (pKa ~1.8–2.2) and altering halogen-bonding interactions .

- 5-(Difluoromethoxy)-3-methylpicolinic acid (CAS 1262860-50-3): The difluoromethoxy group improves metabolic resistance and electron-withdrawing effects, favoring agrochemical applications .

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | CAS Number | Molecular Weight | Similarity | Key Substituents | logP (Est.) |

|---|---|---|---|---|---|

| 4-Methoxy-3-methylpicolinic acid | 1211583-53-7 | 181.18 | Reference | 4-OCH₃, 3-CH₃ | 1.4 |

| 4-Hydroxy-5-methylpicolinic acid | 138569-60-5 | 167.12 | 0.92 | 4-OH, 5-CH₃ | 0.9 |

| 4-Methoxy-3,5-dimethylpicolinic acid | 1261994-86-8 | 195.20 | 0.91 | 4-OCH₃, 3,5-(CH₃)₂ | 1.8 |

| 4-(Methoxycarbonyl)picolinic acid | 24195-03-7 | 181.15 | 0.92 | 4-COOCH₃ | 1.2 |

| 5-(Difluoromethoxy)-3-methylpicolinic acid | 1262860-50-3 | 217.15 | N/A | 5-OCHF₂, 3-CH₃ | 2.1 |

Biological Activity

4-Methoxy-3-methylpicolinic acid (MMPA) is a pyridinecarboxylic acid derivative that has garnered interest in various fields, particularly in pharmacology and materials science. This article delves into the biological activity of MMPA, highlighting its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound has the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol. Its structure features a methoxy group at the 4-position and a methyl group at the 3-position of the pyridine ring, which significantly influences its chemical reactivity and biological interactions.

Structural Comparison

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C8H9NO3 | Methoxy and methyl groups enhance biological activity |

| 3-Methylpicolinic Acid | C7H7NO2 | Lacks methoxy group; simpler structure |

| 5-Methoxy-3-methylpicolinic Acid | C8H9NO3 | Methoxy group at position 5; different reactivity |

| Picolinic Acid | C6H6N2O2 | Lacks both methoxy and methyl groups |

Pharmacological Potential

Research indicates that MMPA exhibits significant biological activity, particularly in pharmacology. It has been studied for its potential as an anti-inflammatory agent and its effects on neurotransmitter systems. The compound's ability to interact with various biological targets suggests it may influence metabolic pathways relevant to mood regulation and anxiety disorders.

The mechanism of action of MMPA involves its interaction with specific molecular targets. The presence of methoxy and methyl groups enhances its binding affinity to neurotransmitter receptors, potentially modulating their activity. This interaction can lead to alterations in neurotransmitter release, which is crucial for regulating mood and anxiety levels.

Research Findings

- Anti-inflammatory Effects : Studies have shown that MMPA may reduce inflammation markers in vitro, suggesting its potential use in treating inflammatory diseases.

- Neuropharmacological Applications : Interaction studies reveal that MMPA can modulate neurotransmitter systems, indicating possible applications in neuropharmacology for conditions such as anxiety and depression.

- Tissue Engineering : MMPA has been explored for its applications in biocompatible materials for implants or tissue engineering, where it may enhance cell adhesion and growth.

Case Study 1: Neuropharmacological Research

In a study examining the effects of MMPA on neurotransmitter systems, researchers found that administration of the compound resulted in a significant increase in serotonin levels in animal models. This finding supports the hypothesis that MMPA may have antidepressant-like effects, warranting further investigation into its therapeutic potential for mood disorders.

Case Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of MMPA demonstrated a reduction in pro-inflammatory cytokines in cultured macrophages treated with the compound. These results indicate that MMPA could be a candidate for developing new anti-inflammatory therapies.

Applications

The potential applications of MMPA extend beyond pharmacology:

- Biomedical Engineering : Its ability to enhance biocompatibility makes it suitable for developing materials used in implants.

- Organic Synthesis : As a versatile building block, MMPA can be utilized in synthesizing more complex organic molecules.

- Electronics : Research suggests that MMPA may contribute to advancements in electronic devices, such as organic light-emitting diodes (OLEDs), due to its unique chemical properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.